molecular formula C18H13BrN4OS B2934920 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111982-48-9

3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No.: B2934920
CAS No.: 1111982-48-9
M. Wt: 413.29
InChI Key: QRNKNWLWKACJHR-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is a novel synthetic compound of significant interest in medicinal chemistry and oncology research. It features a hybrid molecular structure incorporating two privileged pharmacophores: a 1,2,4-oxadiazole ring and a 1-phenyl-1H-imidazole moiety, linked via a thioether bridge. The 1,2,4-oxadiazole heterocycle is extensively documented as a critical scaffold in drug discovery due to its role as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and modulate the physicochemical properties of lead compounds . This ring system is present in several FDA-approved drugs and is known for its diverse biological activities, particularly in anticancer applications . Concurrently, the imidazole nucleus is a fundamental building block in numerous bioactive molecules and is frequently employed in the design of kinase inhibitors . The strategic incorporation of a bromophenyl substituent further enhances the compound's utility as a versatile synthetic intermediate, enabling further structural diversification via cross-coupling reactions. The primary research value of this compound lies in its potential as an Epidermal Growth Factor Receptor (EGFR) inhibitor. EGFR is a well-validated tyrosine kinase target in cancer therapy, governing critical processes such as cell proliferation and survival . Recent studies demonstrate that molecular hybrids combining 1,2,4-oxadiazole and imidazole rings exhibit potent and selective cytotoxicity against a range of human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and liver (HEPG2) cancers . The proposed mechanism of action for such compounds involves competitive binding at the ATP-binding site of the EGFR, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways that drive tumor growth and progression . This can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a compelling candidate for the development of targeted cancer therapeutics. This chemical is provided strictly For Research Use Only and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(3-bromophenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4OS/c19-14-6-4-5-13(11-14)17-21-16(24-22-17)12-25-18-20-9-10-23(18)15-7-2-1-3-8-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNKNWLWKACJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.

    Attachment of the Imidazole-Thio Group: This step involves the formation of a thioether linkage between the oxadiazole ring and the imidazole ring. This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes substitution reactions under palladium-catalyzed cross-coupling conditions. This enables versatile functionalization for drug discovery applications.

Reaction Type Conditions Product Yield References
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O (3:1), 80°C, 12 h3-(3-arylphenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h3-(3-aminophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole58%

Key Findings :

  • The bromine atom’s position (meta) enhances steric accessibility for cross-coupling.

  • Arylboronic acids with electron-donating groups improve yields in Suzuki reactions .

Oxidation of the Thioether Linkage

The thioether (-S-CH₂-) group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

Oxidizing Agent Conditions Product Yield References
H₂O₂ (30%)AcOH, 25°C, 6 h5-(((1-phenyl-1H-imidazol-2-yl)sulfinyl)methyl)-3-(3-bromophenyl)-1,2,4-oxadiazole72%
mCPBACH₂Cl₂, 0°C → 25°C, 2 h5-(((1-phenyl-1H-imidazol-2-yl)sulfonyl)methyl)-3-(3-bromophenyl)-1,2,4-oxadiazole68%

Key Findings :

  • Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers.

  • Oxidation kinetics depend on solvent polarity and temperature.

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in cycloadditions and ring-opening reactions under specific conditions.

Cycloaddition with Nitrile Oxides

Reagents Conditions Product Yield References
Chlorooxime, Et₃NTHF, reflux, 8 h3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole-fused isoxazoline61%

Acid-Catalyzed Hydrolysis

Conditions Product Yield References
HCl (conc.), EtOH, 80°C3-(3-bromophenyl)glyoxylamide derivative84%

Key Findings :

  • The oxadiazole ring’s electron-deficient nature facilitates nucleophilic attack at the C-5 position .

  • Hydrolysis under acidic conditions produces glyoxylamide intermediates for further derivatization .

Alkylation at the Imidazole Nitrogen

The imidazole ring’s N-H site undergoes alkylation, enhancing lipophilicity and target affinity.

Alkylating Agent Conditions Product Yield References
Benzyl bromideK₂CO₃, DMF, 60°C, 12 h3-(3-bromophenyl)-5-(((1-benzyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole76%

Key Findings :

  • Alkylation improves blood-brain barrier permeability in pharmacokinetic studies .

Photocatalytic C–H Functionalization

Visible-light-mediated reactions enable C–H bond activation for late-stage diversification.

Catalyst Conditions Product Yield References
Eosin Y, CBr₄Blue LED, O₂, CH₃CN, 24 h3-(3-bromo-4-arylphenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole89%

Key Findings :

  • Photocatalysis offers regioselective arylations without pre-functionalization .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C (TGA data).

  • Light Sensitivity : Prolonged UV exposure causes thioether bond cleavage.

  • Competing Reactions : Bromine displacement may occur concurrently with imidazole alkylation under basic conditions .

Scientific Research Applications

Chemistry

In chemistry, 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, it may be incorporated into polymers to enhance their mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Bromophenyl-Containing Oxadiazoles

  • 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1):
    • Structure : Lacks the imidazole-thio-methyl group, featuring a methyl substituent instead.
    • Properties : Lower molecular weight (239.07 g/mol) and reduced steric hindrance compared to the target compound. The methyl group may enhance lipophilicity but limit hydrogen-bonding capacity .
  • 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 1094255-98-7): Structure: Chloromethyl group at position 5; bromophenyl at position 3.

Imidazole-Linked Oxadiazoles

  • The methylphenyl group may confer higher solubility in nonpolar solvents compared to bromophenyl .

Thioether-Bridged Derivatives

  • 4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) :
    • Structure : Oxadiazole linked to a thiadiazole amide via a methylthio bridge.
    • Activity : Demonstrated nematocidal activity (68% mortality against Bursaphelenchus xylophilus), suggesting sulfur bridges enhance bioactivity. The target compound’s imidazole-thio-methyl group may similarly improve binding to biological targets .
  • 3-((5-Nitro-2H-tetrazol-2-yl)methyl)-1,2,4-oxadiazole (NTOM): Structure: Nitrotetrazole substituent linked via a methylene group.

Electronic and Steric Effects

  • 3-(3-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 838905-57-0):
    • Structure : Nitrophenyl (electron-withdrawing) and bromophenyl substituents.
    • Properties : Strong electron-withdrawing effects may reduce nucleophilic attack susceptibility compared to the target compound, where the imidazole-thio-methyl group introduces mixed electronic effects .
  • 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones :
    • Structure : Bromophenyl on a triazole-thione core.
    • Activity : Exhibited antioxidant and antimicrobial properties, highlighting bromophenyl’s role in bioactivity. The target compound’s imidazole-thio-methyl group could broaden its pharmacological profile .

Structural and Functional Data Table

Compound Name Substituents (Position 3/5) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3-(3-Bromophenyl), 5-(imidazole-thio-methyl) ~385.2* Potential for H-bonding/π-π interactions
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole 3-(3-Bromophenyl), 5-methyl 239.07 High lipophilicity
4i (Thiadiazole amide derivative) 3-(p-Tolyl), 5-(methylthio-thiadiazole) ~432.4 Nematocidal activity (68% mortality)
NTOM 3-(Nitrotetrazole-methyl) 225.15 Thermal stability (>200°C)

*Estimated based on molecular formula C₁₉H₁₄BrN₅OS.

Biological Activity

The compound 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C17H15BrN4OS\text{C}_{17}\text{H}_{15}\text{BrN}_4\text{OS}

This compound features a 1,2,4-oxadiazole ring fused with an imidazole moiety and a bromophenyl group. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as nucleophilic substitution or coupling reactions to form the desired oxadiazole structure .

Biological Activity Overview

The biological activities associated with oxadiazole derivatives are extensive, including:

  • Anticancer Activity : Compounds containing the 1,2,4-oxadiazole scaffold have shown promising anticancer properties. For instance, derivatives have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that these compounds can inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis and interference with metabolic pathways .
  • Anti-inflammatory and Analgesic Effects : Some oxadiazole derivatives have been documented to possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are pivotal in the inflammatory response .

Anticancer Studies

A study evaluating the anticancer efficacy of related oxadiazole compounds revealed that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The most effective compounds induced apoptosis through caspase activation pathways .

CompoundCell LineIC50 (µM)
AHeLa5.0
BMCF-73.5
CA5497.0

Antimicrobial Activity

In another study focusing on antimicrobial properties, several oxadiazole derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results indicated that these compounds inhibited bacterial growth effectively, with some exhibiting lower MIC values than traditional antibiotics .

CompoundBacterial StrainMIC (µg/mL)
DE. coli16
ES. aureus8
FP. aeruginosa32

Case Studies

One notable case study involved a series of synthesized oxadiazoles where their anticancer effects were assessed in vivo using xenograft models. The study demonstrated that the compound significantly reduced tumor size compared to controls, highlighting its potential for further development into an anticancer agent .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(3-bromophenyl)-5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. Key steps include:

  • Cyclization : Reacting a nitrile precursor (e.g., 3-bromophenylamidoxime) with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole ring .
  • Thioether linkage : Introducing the imidazole-thiol group via nucleophilic substitution. For example, reacting 5-(chloromethyl)-1,2,4-oxadiazole with 1-phenyl-1H-imidazole-2-thiol in a polar aprotic solvent (DMF or DMSO) with a base (K₂CO₃) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product.

Validation : Monitor reaction progress via TLC and confirm structure using IR (C=N stretch at ~1640 cm⁻¹) and ¹H NMR (oxadiazole CH₂-S resonance at δ 4.5–5.0 ppm) .

Basic: How can X-ray crystallography be applied to confirm the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Grow crystals via slow evaporation from DMF or DMSO .
  • Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 423 K to resolve thermal motion .
  • Refinement : Employ SHELXL for structure solution and refinement. Validate bond lengths (e.g., S1–C9 = 1.734 Å vs. S1–C10 = 1.757 Å, indicating resonance effects) and dihedral angles (e.g., 23.51° between benzisoxazole and imidazothiadiazole planes) .

Critical analysis : Address discrepancies in thermal parameters or disorder using restraints. Compare with DFT-optimized geometries for validation .

Advanced: How can computational docking studies predict the biological activity of this compound?

Answer:

  • Target selection : Prioritize receptors where imidazole/oxadiazole motifs are active (e.g., kinases, GPCRs).
  • Docking workflow :
    • Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
    • Use AutoDock Vina or Schrödinger Suite for flexible docking into target active sites (e.g., hMGL or angiotensin II receptors) .
  • Analysis : Score binding poses based on hydrogen bonds (e.g., imidazole N–H⋯O interactions) and hydrophobic contacts (bromophenyl/aryl stacking) .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays (e.g., angiotensin II inhibition) .

Advanced: How to resolve contradictions in spectral data during structural characterization?

Answer:

  • NMR anomalies : For unexpected splitting, consider dynamic effects (e.g., restricted rotation in thioether CH₂ groups) or paramagnetic impurities. Use variable-temperature NMR to confirm .
  • IR discrepancies : If C=O stretches deviate from literature (e.g., 1705 cm⁻¹ vs. 1680 cm⁻¹), assess solvent polarity or hydration state .
  • Mass spectrometry : Use HRMS (ESI-TOF) to distinguish between [M+H]⁺ and adducts (e.g., Na⁺/K⁺) .

Case study : A ¹³C NMR mismatch at C7 (imidazothiadiazole) may arise from crystallographic disorder; cross-validate with SC-XRD .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Answer:

  • pH stability : Perform accelerated degradation studies (pH 1–10, 37°C). Oxadiazoles are prone to hydrolysis in acidic conditions; consider prodrug approaches (e.g., ester masking) .
  • Light sensitivity : Store in amber vials if UV-Vis shows absorption <400 nm (bromophenyl chromophore) .
  • Thermal stability : TGA/DSC analysis to identify decomposition thresholds (e.g., >150°C) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core modifications :
    • Replace bromophenyl with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity.
    • Substitute imidazole with triazole to alter H-bonding capacity .
  • Functional assays : Test angiotensin II receptor binding (radioligand displacement) or kinase inhibition (ADP-Glo™) .
  • Data analysis : Use multivariate regression (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ .

Basic: What analytical techniques are essential for confirming purity and identity?

Answer:

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity >95% is required for biological assays .
  • Elemental analysis : Validate C, H, N content (deviation <0.4% from theoretical) .
  • Melting point : Compare with literature (e.g., 180–182°C) to detect polymorphs .

Advanced: How to investigate π-π stacking and intermolecular interactions in the solid state?

Answer:

  • SC-XRD analysis : Measure centroid-centroid distances (e.g., 3.492 Å between imidazole rings) and C–H⋯π interactions (Table 1 in ).
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯H = 45%, H⋯Br = 10%) using CrystalExplorer .
  • Thermal analysis : Correlate TGA weight loss with packing density (e.g., tight π-stacking improves thermal stability) .

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